

physicochemical properties of 3-(4-Fluorophenyl)isoxazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-(4-Fluorophenyl)isoxazole

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An In-Depth Technical Guide to the Physicochemical Properties of **3-(4-Fluorophenyl)isoxazole**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(4-Fluorophenyl)isoxazole is a synthetically versatile heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and material science. The incorporation of a fluorinated phenyl ring onto the isoxazole scaffold imparts unique physicochemical properties, such as enhanced lipophilicity and metabolic stability, making it an attractive building block for the synthesis of novel therapeutic agents.^[1] This guide provides a comprehensive overview of the core physicochemical properties of **3-(4-Fluorophenyl)isoxazole**, detailing its synthesis, structural characterization, reactivity, and applications. The methodologies and experimental insights are presented to equip researchers with the foundational knowledge required for its effective utilization in drug discovery and development programs.

Introduction and Molecular Overview

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its favorable electronic properties and ability to engage in various biological interactions.^{[2][3][4][5]} The title compound, **3-(4-**

Fluorophenyl)isoxazole, is distinguished by the substitution of a 4-fluorophenyl group at the 3-position of the isoxazole ring.

The strategic placement of the fluorine atom on the phenyl ring is a common tactic in drug design. Fluorine's high electronegativity can modulate the acidity of nearby protons, influence molecular conformation, and block sites of metabolic oxidation, often leading to improved pharmacokinetic profiles.^[1] The combination of the stable isoxazole core and the modulating effects of the fluorophenyl group makes this molecule a key intermediate for developing novel compounds targeting a range of biological pathways, including those involved in inflammation and neurological disorders.^[1]

Chemical Structure:

- IUPAC Name: 3-(4-fluorophenyl)-1,2-oxazole
- Molecular Formula: C₉H₆FNO^[1]^[6]
- SMILES: Fc1ccc(cc1)-c2ccon2^[7]
- InChI Key: JTIYGAJCKRGUBV-UHFFFAOYSA-N^[7]

Core Physicochemical Properties

A summary of the key physicochemical and identifying properties of **3-(4-Fluorophenyl)isoxazole** is presented below. These data are crucial for experimental design, safety considerations, and computational modeling.

Property	Value	Source(s)
CAS Number	651059-64-2	[1] [6]
Molecular Weight	163.15 g/mol	[1] [6]
Appearance	Pale yellow crystals / solid	[1] [7]
Melting Point	39-45 °C	[1]
Purity	≥ 99% (HPLC)	[1]
Predicted XlogP	2.1	[8]
Predicted Boiling Point	267.2 °C	[9]
Storage Conditions	Store at 0-8°C	[1]

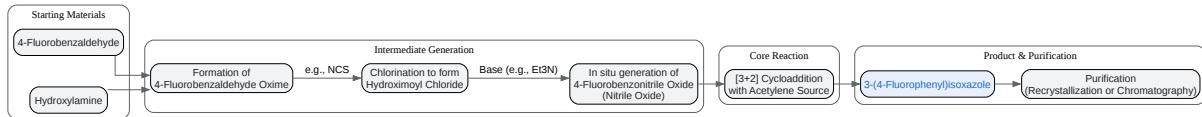
Synthesis and Purification

The synthesis of 3-substituted isoxazoles can be achieved through various methods, most commonly via [3+2] cycloaddition reactions. One effective route involves the reaction of a nitrile oxide with an alkyne or a suitable precursor.

Synthetic Rationale and Workflow

The synthesis of 3-aryl isoxazoles often employs the cycloaddition of an aryl nitrile oxide with an acetylene equivalent. The aryl nitrile oxide, in this case, 4-fluorobenzonitrile oxide, is a highly reactive 1,3-dipole. It is typically generated *in situ* from the corresponding hydroximoyl chloride to avoid dimerization. The choice of a base, such as triethylamine, is critical for the dehydrohalogenation of the hydroximoyl chloride to form the nitrile oxide intermediate. The subsequent cycloaddition with an acetylene source yields the isoxazole ring.

Below is a conceptual workflow for a common synthesis approach.



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Caption: Conceptual workflow for the synthesis of **3-(4-Fluorophenyl)isoxazole**.

Experimental Protocol: Synthesis via [3+2] Cycloaddition

This protocol describes a representative synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium, which can be adapted for the target molecule.[10]

Materials:

- 4-Fluorophenyl hydroximoyl chloride (starting material precursor)
- 1,3-Diketone, β -ketoester, or β -ketoamide (reaction partner)
- N,N-Diisopropylethylamine (DIPEA)
- Methanol
- Deionized Water

Procedure:

- Reaction Setup: In a round-bottom flask, dissolve the 1,3-dicarbonyl compound (1.0 mmol) in a solvent mixture of water and methanol (95:5 v/v, 5 mL).

- **Addition of Precursor:** Add the 4-fluorophenyl hydroximoyl chloride (1.2 mmol) to the solution.
- **Base Addition:** Add DIPEA (1.5 mmol) dropwise to the stirring mixture at room temperature. The base facilitates the *in situ* generation of the nitrile oxide.
- **Reaction Monitoring:** Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).
- **Workup:** Upon completion, extract the reaction mixture with ethyl acetate (3 x 15 mL).
- **Drying and Concentration:** Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
- **Purification:** Purify the crude residue by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure **3-(4-Fluorophenyl)isoxazole** derivative.

Causality and Trustworthiness: The use of an aqueous solvent system represents a green chemistry approach.^[10] DIPEA is chosen as a non-nucleophilic organic base to effectively generate the nitrile oxide without competing side reactions. The protocol's trustworthiness is established by the clear, sequential steps and reliance on standard organic chemistry techniques (TLC monitoring, extraction, chromatography), which allow for validation at each stage.

Spectroscopic and Structural Characterization

Structural elucidation and purity assessment are critical for any chemical compound intended for research or development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While specific experimental spectra for **3-(4-Fluorophenyl)isoxazole** are not detailed in the provided search results, data from closely related analogues can be used to predict the expected chemical shifts and coupling patterns.

- ^1H NMR: The spectrum is expected to show signals in the aromatic region (approx. 7.0-8.0 ppm) corresponding to the protons on the fluorophenyl ring, exhibiting coupling patterns characteristic of a 1,4-disubstituted benzene ring (two doublets or a multiplet). Protons on the isoxazole ring will appear as distinct signals, typically with one proton appearing as a singlet further downfield. For example, in 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, the isoxazole proton appears as a singlet at 6.79 ppm.[11]
- ^{13}C NMR: The carbon spectrum will show signals for the isoxazole ring carbons and the fluorophenyl ring carbons. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. In a related compound, 5-(3-bromo-4-fluorophenyl)-3-phenylisoxazole, the fluorinated carbon shows a large coupling constant (d, $J = 252.2$ Hz). [11]

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule. Expected characteristic absorption bands include:

- $\sim 3100\text{ cm}^{-1}$: Aromatic C-H stretching.
- $\sim 1600, 1500, 1450\text{ cm}^{-1}$: Aromatic C=C stretching vibrations.
- $\sim 1570\text{ cm}^{-1}$: C=N stretching of the isoxazole ring.[12]
- $\sim 1400\text{ cm}^{-1}$: N-O stretching of the isoxazole ring.[12]
- $\sim 1250\text{-}1100\text{ cm}^{-1}$: C-F stretching.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to confirm the molecular formula.

- Predicted $[\text{M}+\text{H}]^+$: 164.05061 m/z[8]
- Predicted $[\text{M}+\text{Na}]^+$: 186.03255 m/z[8]

Crystal Structure Analysis

No specific crystal structure data for **3-(4-Fluorophenyl)isoxazole** was found. However, analysis of the closely related 3,5-Bis(4-fluorophenyl)isoxazole provides valuable insight.[13] In this structure, the fluorophenyl rings are not coplanar with the central isoxazole ring, exhibiting a dihedral angle of 24.23°.[13] This twisting is a common feature in linked aromatic systems and influences the molecule's overall shape and packing in the solid state. The isoxazole ring itself is largely planar.

Reactivity, Stability, and Applications

Chemical Reactivity and Stability

3-(4-Fluorophenyl)isoxazole is a stable compound under standard laboratory conditions. The isoxazole ring is generally resistant to many chemical transformations, allowing for functionalization on other parts of the molecule.[14] However, the ring can undergo cleavage under specific reductive conditions.[14] Its stability and the potential for diverse functionalization make it a valuable and versatile intermediate.[1] For long-term storage, it is recommended to keep the compound at 0-8°C in a tightly sealed container.[1]

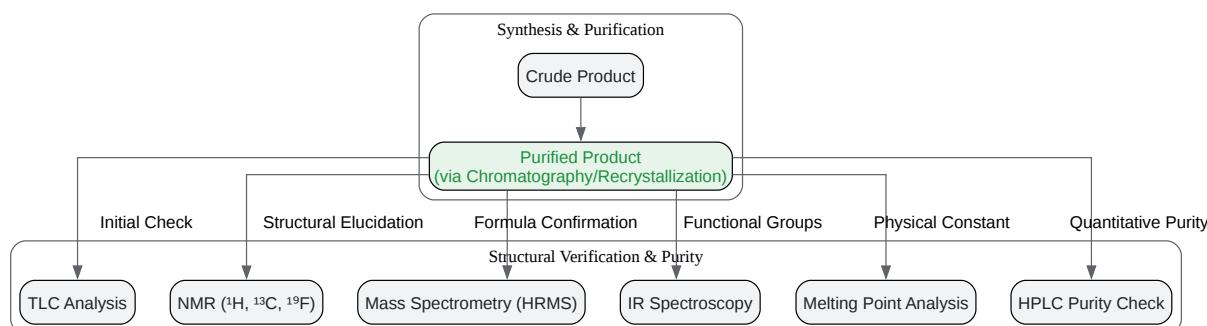
Applications in Drug Discovery and Material Science

The primary application of **3-(4-Fluorophenyl)isoxazole** is as a key building block in the synthesis of more complex molecules with potential biological activity.

- **Pharmaceutical Development:** It serves as an intermediate for pharmaceuticals targeting neurological disorders and inflammation.[1] Compounds derived from this scaffold have shown promising anti-inflammatory and analgesic properties.[1] The isoxazole moiety is a cornerstone in the development of anticonvulsant, anti-inflammatory, and anticancer agents. [2][3][4]
- **Agricultural Chemicals:** It is used in the formulation of agrochemicals for pest control.[1]
- **Material Science:** The compound can be incorporated into polymers to improve thermal stability and mechanical properties.[1]

Analytical and Characterization Workflow

A robust analytical workflow is essential to ensure the identity and purity of the synthesized compound.



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Caption: Standard analytical workflow for synthesized **3-(4-Fluorophenyl)isoxazole**.

Conclusion

3-(4-Fluorophenyl)isoxazole is a molecule of significant utility, bridging synthetic chemistry with pharmaceutical and material sciences. Its physicochemical properties, governed by the interplay between the aromatic isoxazole core and the electron-withdrawing fluorine atom, make it an ideal scaffold for further chemical exploration. This guide has provided a detailed overview of its synthesis, characterization, and applications, offering a technical foundation for researchers aiming to leverage its unique attributes in their work. The stability of the molecule, coupled with its potential for derivatization, ensures its continued relevance in the pursuit of novel and effective chemical entities.

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- To cite this document: BenchChem. [physicochemical properties of 3-(4-Fluorophenyl)isoxazole]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2838835#physicochemical-properties-of-3-4-fluorophenyl-isoxazole]

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